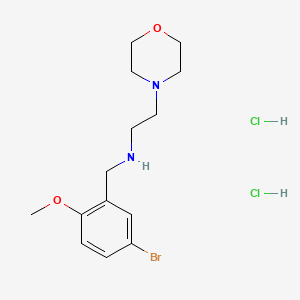
2-(4-biphenylyloxy)-N-cyclohexylpropanamide
説明
2-(4-biphenylyloxy)-N-cyclohexylpropanamide, commonly known as BCH, is a synthetic compound that belongs to the family of amides. BCH has been extensively studied for its potential application in the field of neuroscience due to its ability to modulate the activity of the gamma-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the modulation of its activity has been linked to various neurological disorders.
作用機序
BCH modulates the activity of the 2-(4-biphenylyloxy)-N-cyclohexylpropanamide receptor by binding to a specific site on the receptor, known as the benzodiazepine site. This binding enhances the activity of the receptor, leading to an increase in the inhibitory effect of 2-(4-biphenylyloxy)-N-cyclohexylpropanamide. The modulation of the 2-(4-biphenylyloxy)-N-cyclohexylpropanamide receptor by BCH has been shown to have anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
BCH has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. The compound has also been shown to increase the duration of sleep in rats. These effects are believed to be due to the modulation of the 2-(4-biphenylyloxy)-N-cyclohexylpropanamide receptor by BCH.
実験室実験の利点と制限
BCH has several advantages for lab experiments. The compound is readily available and has been extensively studied, making it a reliable tool for research. The compound is also highly selective for the benzodiazepine site on the 2-(4-biphenylyloxy)-N-cyclohexylpropanamide receptor, making it a useful tool for studying the role of the receptor in various neurological disorders.
However, BCH also has some limitations for lab experiments. The compound has low solubility in water, which can make it difficult to administer to animals. The compound also has a short half-life, which can limit its effectiveness in experiments that require long-term administration.
将来の方向性
For the study of BCH include the development of new drugs that target the 2-(4-biphenylyloxy)-N-cyclohexylpropanamide receptor and the study of its pharmacokinetics and pharmacodynamics.
科学的研究の応用
BCH has been extensively studied for its potential application in the field of neuroscience. The compound has been shown to modulate the activity of the 2-(4-biphenylyloxy)-N-cyclohexylpropanamide receptor, which is involved in various neurological disorders such as anxiety, epilepsy, and insomnia. BCH has been used to study the role of the 2-(4-biphenylyloxy)-N-cyclohexylpropanamide receptor in these disorders and to develop new drugs that target the receptor.
特性
IUPAC Name |
N-cyclohexyl-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16(21(23)22-19-10-6-3-7-11-19)24-20-14-12-18(13-15-20)17-8-4-2-5-9-17/h2,4-5,8-9,12-16,19H,3,6-7,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRCMCOCKDVLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yloxy)-N-cyclohexylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178964.png)

![4-[2-({5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4178981.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide](/img/structure/B4178987.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4178999.png)
![N-(3-methoxypropyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4179002.png)
![7-(3-fluorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4179008.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4179019.png)
![5-(4-ethylphenyl)-7-(3-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4179020.png)
amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4179040.png)
![7-(2,3-difluorobenzyl)-2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4179043.png)
![5-oxo-1-[4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-3-pyrrolidinecarboxylic acid](/img/structure/B4179050.png)
amino]-N-(2-furylmethyl)benzamide](/img/structure/B4179057.png)
![N-[4-(benzyloxy)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4179063.png)